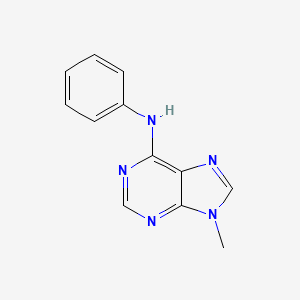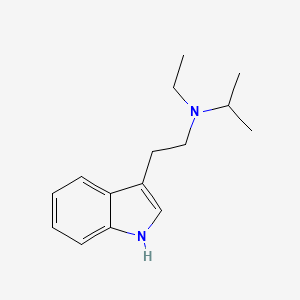
Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) is a complex organic compound that features a calcium ion coordinated to two molecules of 4-(benzoylamino)-5-(dipropylamino)-5-oxovaleric acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) typically involves the following steps:
Preparation of 4-(benzoylamino)-5-(dipropylamino)-5-oxovaleric acid: This intermediate can be synthesized through a multi-step process involving the reaction of benzoyl chloride with 5-(dipropylamino)-5-oxovaleric acid in the presence of a base such as triethylamine.
Coordination with Calcium Ion: The prepared 4-(benzoylamino)-5-(dipropylamino)-5-oxovaleric acid is then reacted with a calcium salt, such as calcium chloride, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature to allow the coordination of the calcium ion with the ligand.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoylamino and dipropylamino groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or amines.
科学的研究の応用
Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential role in calcium signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating calcium-related disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium ion concentrations within cells, affecting various cellular processes such as muscle contraction, neurotransmitter release, and enzyme activity.
類似化合物との比較
Similar Compounds
Calcium carbonate (CaCO3): Commonly used as a dietary supplement and in industrial applications.
Calcium chloride (CaCl2): Used in de-icing, as a drying agent, and in medicine.
Calcium gluconate (C12H22CaO14): Used in medicine to treat calcium deficiencies.
Uniqueness
Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) is unique due to its specific structure, which allows it to interact with biological systems in a distinct manner compared to other calcium compounds. Its dual ligand coordination provides unique properties that can be exploited in various scientific and industrial applications.
特性
CAS番号 |
85068-56-0 |
|---|---|
分子式 |
C18H26CaN2O4 |
分子量 |
374.5 g/mol |
IUPAC名 |
calcium;4-benzamido-5-(dipropylamino)-5-oxopentanoate |
InChI |
InChI=1S/C18H26N2O4.Ca/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22); |
InChIキー |
JQWATAOZXRITTQ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Ca+2] |
正規SMILES |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1.[Ca] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3331549.png)



![(2-Bromo-propyl)-[2-(4-chloro-phenyl)-ethyl]-amine](/img/structure/B3331575.png)


![6-Chloro-3-(chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3331596.png)

![tert-Butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B3331603.png)


![3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol](/img/structure/B3331623.png)

